

An In-depth Technical Guide to 3-Iodo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-3-(trifluoromethyl)aniline**

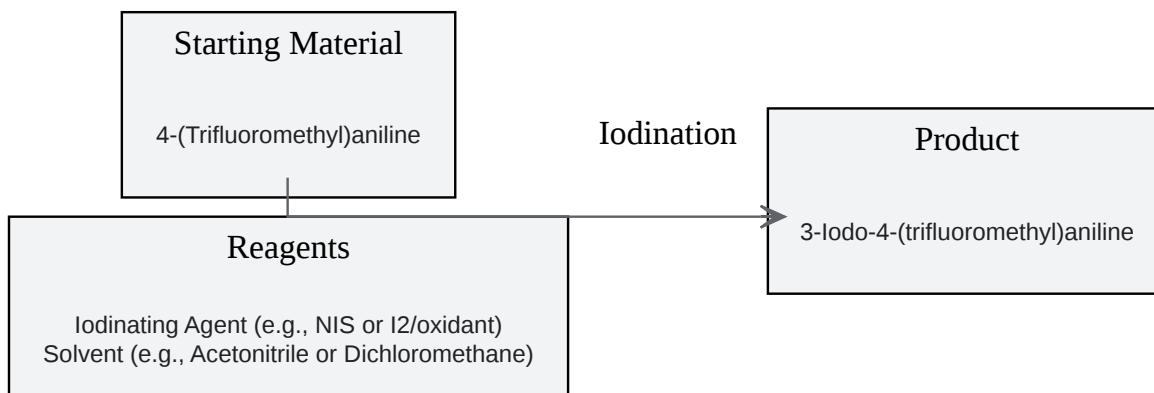
Cat. No.: **B136652**

[Get Quote](#)

Preliminary Note: Initial searches for the CAS number of "**4-Iodo-3-(trifluoromethyl)aniline**" did not yield a specific, registered compound. However, the CAS number 1261622-18-7 corresponds to the isomeric compound 3-Iodo-4-(trifluoromethyl)aniline. This technical guide will focus on this latter, more readily identifiable compound, which is of significant interest to researchers in medicinal chemistry and drug development.[1][2][3]

This guide provides a comprehensive overview of 3-Iodo-4-(trifluoromethyl)aniline, including its chemical properties, a detailed representative synthesis protocol, and its potential applications in the development of novel therapeutics. The strategic placement of the iodo and trifluoromethyl groups makes this compound a valuable and versatile building block in organic synthesis.[2][4]

Core Physicochemical and Computed Data


Quantitative data for 3-Iodo-4-(trifluoromethyl)aniline is not extensively reported in publicly available literature. However, data for the parent compound, 4-(trifluoromethyl)aniline, and a related bromo-analogue are provided for comparison.

Property	3-Iodo-4-(trifluoromethyl)aniline	4-(Trifluoromethyl)aniline (Starting Material)	3-Bromo-4-(trifluoromethyl)aniline (Related Compound)
CAS Number	1261622-18-7[1]	455-14-1[5][6][7][8][9] [10]	172215-91-7[11]
Molecular Formula	C ₇ H ₅ F ₃ N[1]	C ₇ H ₆ F ₃ N[5][6][7][8][9] [10]	C ₇ H ₅ BrF ₃ N[11]
Molecular Weight	287.02 g/mol [1]	161.12 g/mol [5][6][7] [8]	240.02 g/mol [11]
Melting Point	Data not available	3-8 °C[5][6][9][10]	108 °C[11]
Boiling Point	Data not available	83 °C at 12 mmHg[6] [9]	244.5 °C (Predicted) [11]
Density	Data not available	1.283 g/mL at 25 °C[6] [9]	1.697 g/cm ³ (Predicted)[11]
Topological Polar Surface Area (TPSA)	26.02 Å ² [1]	26.02 Å ²	Data not available
logP (Computed)	2.8922[1]	2.86880	Data not available

Synthesis of 3-Iodo-4-(trifluoromethyl)aniline: A Representative Experimental Protocol

While a specific, detailed protocol for the synthesis of 3-iodo-4-(trifluoromethyl)aniline is not readily available in the searched literature, a representative procedure can be constructed based on established methods for the regioselective iodination of activated aromatic rings, such as anilines. The synthesis commences from the commercially available 4-(trifluoromethyl)aniline. The amino group is a strong ortho-, para-director, and thus direct iodination is expected to yield the desired 3-iodo product.

Reaction Scheme:

[Click to download full resolution via product page](#)

Synthetic route for 3-Iodo-4-(trifluoromethyl)aniline.

Materials:

- 4-(Trifluoromethyl)aniline
- N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidizing agent (e.g., silver sulfate)
- Acetonitrile or Dichloromethane (anhydrous)
- Sodium thiosulfate solution (aqueous)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous acetonitrile.

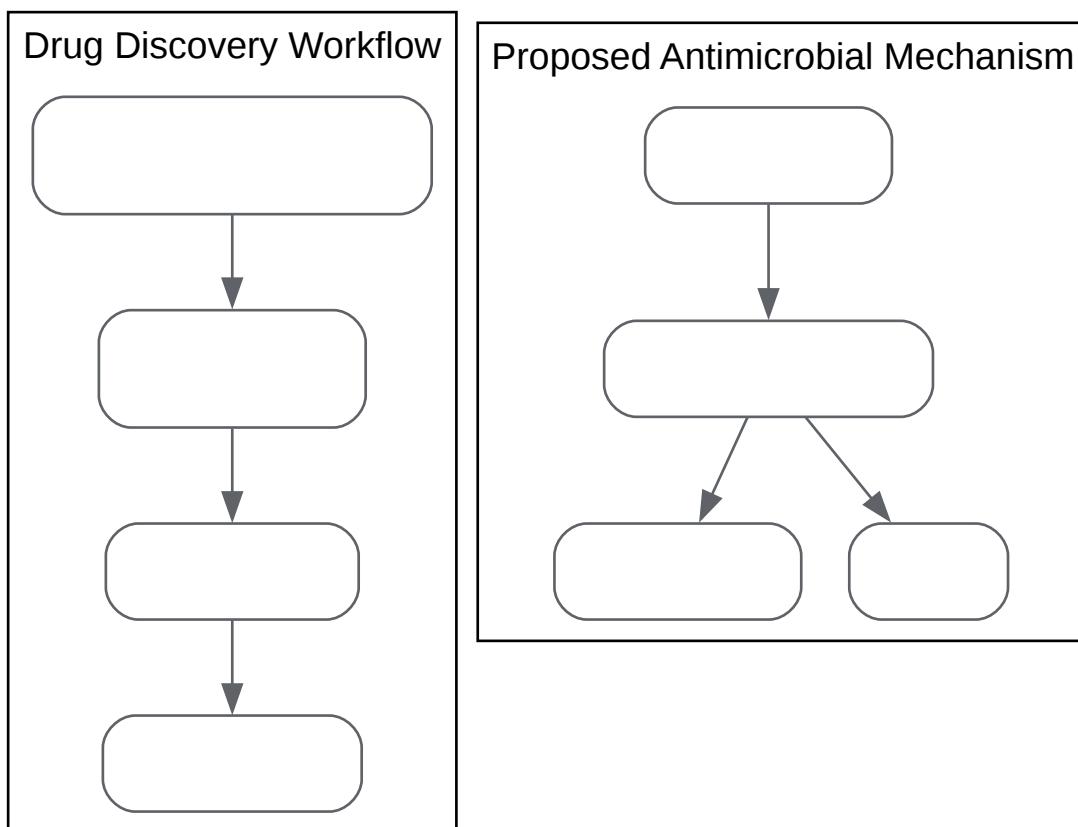
- **Addition of Iodinating Agent:** To the stirred solution, add N-Iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Reaction Work-up:** Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate.
- **Aqueous Wash:** The organic layer is washed sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining iodine) and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- **Purification:** The crude product is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford pure 3-Iodo-4-(trifluoromethyl)aniline.

Applications in Drug Discovery and Development

The unique combination of the trifluoromethyl group and an iodine atom on the aniline scaffold makes 3-Iodo-4-(trifluoromethyl)aniline a highly valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.^[2]

The trifluoromethyl group is known to enhance several key properties of drug candidates, including:

- **Metabolic Stability:** The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the *in vivo* half-life of a compound.
- **Lipophilicity:** The CF_3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
- **Binding Affinity:** The electron-withdrawing nature of the trifluoromethyl group can modulate the pK_a of the aniline nitrogen and influence interactions with biological targets.


The iodo group serves as a versatile synthetic handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse

substituents and the construction of complex molecular architectures.[4]

While the direct biological activity of 3-Iodo-4-(trifluoromethyl)aniline has not been extensively studied, related trifluoromethylaniline derivatives have shown promising antimicrobial activity, particularly against *Vibrio* species.[12] These compounds have been shown to disrupt bacterial cell membranes and inhibit biofilm formation.

Potential Mechanism of Action and Drug Discovery Workflow

Based on the known activity of similar compounds, a potential mechanism of action for derivatives of 3-Iodo-4-(trifluoromethyl)aniline could involve the disruption of bacterial cell integrity.

[Click to download full resolution via product page](#)

Drug discovery workflow and proposed mechanism.

The general workflow for exploring the therapeutic potential of 3-Iodo-4-(trifluoromethyl)aniline would involve its use as a scaffold to generate a library of derivatives. These new chemical entities would then be screened for biological activity against various targets. Promising "hit" compounds would undergo lead optimization to improve their potency, selectivity, and pharmacokinetic properties, followed by preclinical and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemscene.com [chemscene.com]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. 1261622-18-7|3-Iodo-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. 3-Iodo-N-(trifluoromethyl)aniline [benchchem.com]
- 5. 455-14-1 4-(Trifluoromethyl)aniline AKSci F127 [aksci.com]
- 6. Page loading... [guidechem.com]
- 7. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. 4-Aminobenzotrifluoride CAS 455-14-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. 172215-91-7 CAS MSDS (3-BROMO-4-(TRIFLUOROMETHYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant *S. aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Iodo-4-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136652#4-iodo-3-trifluoromethyl-aniline-cas-number-lookup>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com